3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
The compound “3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic molecule. It belongs to the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile . It also belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives .
Synthesis Analysis
The synthesis of this compound involves several steps. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound was then used to synthesize different heterocyclic derivatives .Chemical Reactions Analysis
The chemical reactivity and reactions of this class of compounds are used to obtain biologically active novel heterocyclic moieties . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Cyanoacetamide Derivatives in Heterocyclic Synthesis
Cyanoacetamide derivatives serve as valuable precursors for heterocyclic compounds. Their carbonyl and cyano functional groups enable reactions with common bidentate reagents, leading to diverse heterocyclic structures. The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions. Researchers have explored the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building organic heterocycles. These derivatives also show potential as chemotherapeutic agents .
JNK Kinase Inhibition
The compound has been investigated as a potent and selective inhibitor of JNK2 and JNK3 kinases. These kinases play crucial roles in cellular signaling pathways. The compound shows promising activity against JNK3, making it a candidate for further optimization as a therapeutic agent .
Antifungal Properties
Certain derivatives of this compound exhibit excellent antifungal activity. For instance, compound 7g demonstrated significant antifungal effects against Aspergillus niger and Candida albicans. These findings highlight its potential in combating fungal infections .
5-Lipoxygenase (5-LOX) Inhibition
The compound has been studied for its binding energy and potential as a 5-LOX inhibitor. Further structural optimization is warranted to explore its role in modulating inflammation and related pathways .
Synthesis of Heterocyclic Derivatives
Researchers have used the compound to synthesize various heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives may find applications in drug discovery and materials science .
Future Directions
The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . The simplicity of the synthetic procedures, the convenience of yield production, and the diversity of the reactive sites in the produced systems play a valuable role for further heterocyclic transformations and further biological investigations .
Mechanism of Action
Target of Action
The primary targets of this compound are JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling processes .
Mode of Action
The compound acts as a potent inhibitor of JNK2 and JNK3 . It binds to these kinases in a unique way, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction disrupts the normal function of the kinases, leading to changes in the cellular signaling processes they control .
Biochemical Pathways
The inhibition of JNK2 and JNK3 by this compound affects the MAPK signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting JNK2 and JNK3, the compound can alter these processes, potentially leading to therapeutic effects .
Pharmacokinetics
The compound’s potency against its targets suggests it may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of JNK2 and JNK3, leading to changes in the MAPK signaling pathway . This can affect various cellular processes, potentially leading to therapeutic effects . The exact molecular and cellular effects would depend on the specific context in which the compound is used .
properties
IUPAC Name |
3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4OS2/c1-10-6-7-14-12(8-10)17(23(24,25)26)16-18(28)19(33-22(16)29-14)20(31)30-21-13(9-27)11-4-2-3-5-15(11)32-21/h10H,2-8,28H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFHWZUOCKTSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=C(C5=C(S4)CCCC5)C#N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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